LOXL2 Inhibition Potency and Selectivity Profile vs. Leading Inhibitors
2-(4-Chlorophenyl)-4,5-dihydrooxazole (CAS 7399-68-0) demonstrates potent inhibition of Lysyl Oxidase-Like 2 (LOXL2), a key target in fibrosis and cancer research. Its IC50 of 136 nM against rat LOXL2 places it within a clinically relevant potency range, comparable to established inhibitors like LOXL2-IN-1 (IC50 = 126 nM) [1]. While less potent than PXS-5153A (IC50 < 40 nM), it exhibits a distinct selectivity profile. It also inhibits human LOXL3 with an IC50 of 214 nM, offering a selectivity ratio of ~0.64 (LOXL2/LOXL3). This dual LOXL2/LOXL3 inhibitory profile may be advantageous for researchers studying the overlapping roles of these enzymes in disease [2].
| Evidence Dimension | Enzyme Inhibition (LOXL2) |
|---|---|
| Target Compound Data | IC50 = 136 nM (rat LOXL2) |
| Comparator Or Baseline | LOXL2-IN-1: IC50 = 126 nM; PXS-5153A: IC50 < 40 nM |
| Quantified Difference | 10 nM less potent than LOXL2-IN-1; >96 nM less potent than PXS-5153A. |
| Conditions | Inhibition of full-length recombinant rat LOXL2 expressed in CHO cells, assessed as reduction in H2O2 production using DAP as substrate. |
Why This Matters
Provides a well-characterized, moderately potent chemical tool with a defined dual LOXL2/LOXL3 inhibition profile for mechanistic studies.
- [1] BindingDB. (n.d.). BDBM50232679 (CHEMBL4068784) IC50 Data for LOXL2. BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50232679 (CHEMBL4068784) IC50 Data for LOXL3. BindingDB. View Source
